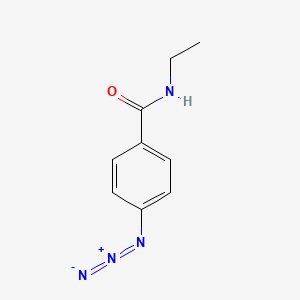
4-azido-N-ethylbenzamide
概要
説明
4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-ethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with N-ethylbenzamide.
Azidation: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
化学反応の分析
Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Formation of N-ethylbenzamide.
Substitution: Formation of various substituted benzamides.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
4-Azido-N-ethylbenzamide has several applications in scientific research:
作用機序
The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .
類似化合物との比較
- 4-Amino-N-ethylbenzamide
- 4-Amino-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
- 4-Amino-N-isopropyl-3-methylbenzamide
Comparison: 4-Azido-N-ethylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity compared to its amino-substituted counterparts. The azido group allows for participation in click chemistry and other azide-specific reactions, making it a versatile compound in synthetic and biological applications.
生物活性
Overview
4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure. This compound is notable for its diverse biological activities, primarily attributed to the reactivity of the azido group, which serves as a versatile functional handle in various chemical reactions, particularly in bioorthogonal chemistry.
The synthesis of this compound typically involves the azidation of N-ethylbenzamide using sodium azide (NaN₃) as the azide source. The reaction conditions are crucial for optimizing yield and purity, given the sensitivity of azides to thermal and mechanical shock.
Synthetic Route
- Starting Material : N-ethylbenzamide
- Azidation : Conducted through nucleophilic substitution.
- Reagents : Sodium azide in a suitable solvent (e.g., DMSO or acetonitrile).
The biological activity of this compound is primarily linked to its azido group, which acts as a good nucleophile. This property allows it to participate in various chemical reactions, including:
- Bioorthogonal Labeling : The azido group can selectively react with alkyne-containing biomolecules, facilitating the labeling and tracking of biological processes without interfering with cellular functions.
- Click Chemistry : The compound can engage in cycloaddition reactions, leading to the formation of triazole derivatives, which are valuable in drug development and molecular biology research.
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research and drug development. Below are some findings from relevant studies:
Comparative Analysis
In comparison to similar compounds such as 4-amino-N-ethylbenzamide and other substituted benzamides, this compound stands out due to its unique reactivity profile. The table below highlights key differences:
| Compound | Key Functional Group | Notable Activity |
|---|---|---|
| This compound | Azido (-N₃) | Bioorthogonal labeling, click chemistry |
| 4-Amino-N-ethylbenzamide | Amino (-NH₂) | General reactivity but lacks specificity |
| 3-Amino-N-ethylbenzamide | Amino (-NH₂) | Similar to above; less reactive than azides |
Research Applications
The applications of this compound extend beyond basic research into practical applications:
- Drug Development : Its ability to modify biomolecules selectively makes it a candidate for designing targeted therapies.
- Diagnostic Tools : Utilized in imaging techniques where precise labeling is required.
- Chemical Biology : Acts as a tool for studying protein interactions and cellular processes.
特性
IUPAC Name |
4-azido-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJJKNUBQLUKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















